![molecular formula C16H25N3O2 B8459431 N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B8459431.png)
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is an organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide typically involves the following steps:
Formation of the Phenylpiperazine Core: The initial step involves the formation of the phenylpiperazine core. This can be achieved by reacting 4-methylpiperazine with a suitable phenyl derivative under controlled conditions.
Introduction of the Formamide Group: The formamide group is introduced through a formylation reaction. This involves the reaction of the phenylpiperazine intermediate with a formylating agent such as formic acid or formamide.
Substitution Reactions: The final step involves the introduction of the propan-2-yloxy group through a substitution reaction. This can be achieved by reacting the intermediate with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkylating agents, halogenating agents; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Shares a similar phenylpiperazine core but differs in the attached functional groups and overall structure.
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Another phenylpiperazine derivative with different therapeutic applications.
Uniqueness
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)21-16-10-15(13(3)9-14(16)17-11-20)19-7-5-18(4)6-8-19/h9-12H,5-8H2,1-4H3,(H,17,20) |
InChI Key |
FGANBKFFJPLZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC(C)C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



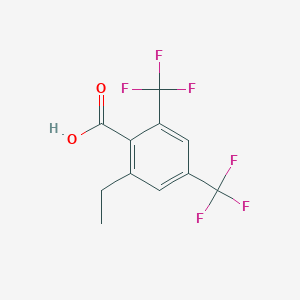
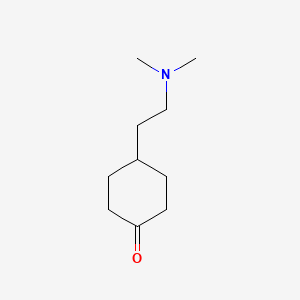

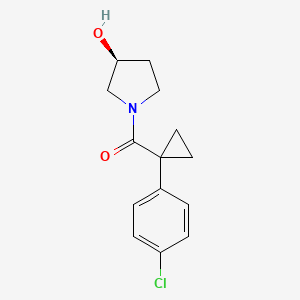
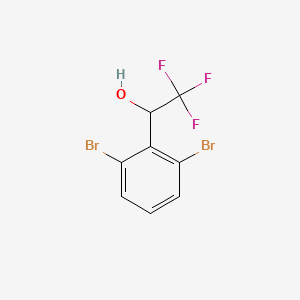
![1-Piperidinecarboxylic acid,4-hydroxy-4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester](/img/structure/B8459395.png)
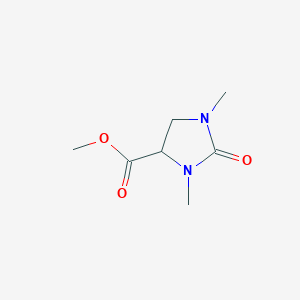
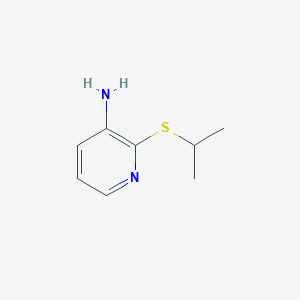
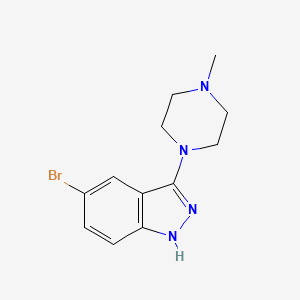
![[1,1']Bipiperidinyl-2,4-dione](/img/structure/B8459423.png)
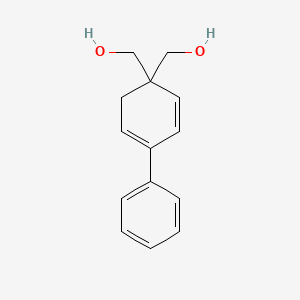
![1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8459452.png)
![tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8459470.png)
